molecular formula C5H12ClNO2 B591814 (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride CAS No. 1523541-84-5

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Cat. No.: B591814
CAS No.: 1523541-84-5
M. Wt: 153.606
InChI Key: LPQNAKGJOGYMDZ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4-Dioxan-2-yl)methanamine hydrochloride involves the reaction of ®-1,4-dioxane-2-methanamine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the purity and yield of the product . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired scale and purity of the final product.

Industrial Production Methods

Industrial production of ®-(1,4-Dioxan-2-yl)methanamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-(1,4-Dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

®-(1,4-Dioxan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-(1,4-Dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-(1,4-Dioxan-2-yl)methanamine hydrochloride include:

Uniqueness

®-(1,4-Dioxan-2-yl)methanamine hydrochloride is unique due to its specific stereochemistry and chemical properties, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from similar compounds .

Biological Activity

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a dioxane ring structure that contributes to its biological interactions. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a versatile candidate for medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

  • Receptor Interactions : The compound has been investigated for its ability to interact with muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes including cognition and memory. Studies indicate that modifications to the dioxane structure can significantly influence receptor binding affinity and functional activity .
  • Antitumor Activity : Preliminary studies have shown that derivatives of (R)-(1,4-Dioxan-2-yl)methanamine exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values indicating potent antitumor activity against liver carcinoma cells (HEPG2) when evaluated using the MTT assay .

1. Muscarinic Receptor Antagonism

A series of analogs based on (R)-(1,4-Dioxan-2-yl)methanamine were synthesized and tested for their antagonistic effects on mAChRs. The results indicated that certain substitutions at the 6-position of the dioxane ring enhanced antagonistic activity. For example, a derivative with an aromatic substituent showed significantly improved receptor binding compared to simpler analogs .

2. Anticancer Efficacy

Research evaluating the cytotoxicity of various derivatives highlighted that electron-donating groups at specific positions on the dioxane ring increased potency. For example:

CompoundIC50 (µM)Substituent
7c0.73Methoxy
7b1.25Methyl
7a2.31Unsubstituted
9a8.08Chlorine

These findings suggest that structural modifications can be strategically used to enhance the anticancer properties of compounds derived from this compound .

3. NMDA Receptor Interaction

The compound has also been explored for its potential as an NMDA receptor antagonist. The interaction with NMDA receptors is crucial given their role in neurodegenerative diseases. In vitro studies demonstrated that certain derivatives inhibited calcium ion influx through NMDA channels, suggesting a protective effect against excitotoxicity associated with neurological disorders .

Properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQNAKGJOGYMDZ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.